4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE is a complex organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity or alter cellular pathways. The compound’s aromatic rings and functional groups allow it to interact with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
3-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the benzyloxy and methylphenyl groups. These groups confer distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C25H25N3O3/c1-19-7-5-6-10-23(19)27-24(29)15-16-25(30)28-26-17-20-11-13-22(14-12-20)31-18-21-8-3-2-4-9-21/h2-14,17H,15-16,18H2,1H3,(H,27,29)(H,28,30)/b26-17+ |
InChI Key |
ZBXRJQIGTLRHFI-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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